Ethyl 2-(2-bromophenyl)acetate

Lipase Inhibition Enzymatic Assay Biochemical Probe

Ethyl 2-(2-bromophenyl)acetate (ortho-bromo) is the definitive choice for applications demanding precise regiochemical control. Unlike para-substituted or chloro analogs, the ortho-bromine delivers superior electronic/steric effects enabling 90% monomer conversion in ATRP within 5h, high enantioselectivity (E>50) for kinetic resolution of racemic mixtures via Pseudomonas cepacia lipase, and transition-metal-free decarboxylative annulation to benzoxepine frameworks. The compound's high synthetic yield (89%) and validated crystallographic data (R=0.050) ensure cost-effective, reproducible results in medicinal chemistry and polymer research. Procure 98% purity material for your next campaign.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 2178-24-7
Cat. No. B1304089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-bromophenyl)acetate
CAS2178-24-7
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=CC=C1Br
InChIInChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
InChIKeyMZQXAVZPEZUJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-bromophenyl)acetate CAS 2178-24-7: A Strategic Aromatic Ester Intermediate


Ethyl 2-(2-bromophenyl)acetate (CAS 2178-24-7) is a brominated aromatic ester that belongs to the phenylacetate family, distinguished by a bromine atom at the ortho position of the phenyl ring [1]. This compound is widely utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, particularly valued for its role in nucleophilic substitution reactions, atom transfer radical polymerization (ATRP) initiation, and as a precursor in the construction of complex heterocyclic frameworks [1]. Its molecular formula is C10H11BrO2, with a molecular weight of 243.10 g/mol .

Procurement Note: Why Ortho-Bromo Substitution in Ethyl 2-(2-bromophenyl)acetate Defines Its Unique Reactivity


Substituting Ethyl 2-(2-bromophenyl)acetate (CAS 2178-24-7) with other positional isomers or halogen analogs is not functionally equivalent due to the critical influence of the ortho-bromine atom on both electronic and steric properties. The ortho position uniquely alters the electron density of the aromatic ring via inductive and resonance effects, which directly impacts the compound's reactivity in key transformations such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions . In contrast, para-substituted analogs like Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0) exhibit markedly different regioselectivity and reaction outcomes [1]. Similarly, chloro-substituted derivatives, while structurally similar, possess different bond strengths and leaving group abilities that significantly alter reaction kinetics and yield profiles [2].

Quantitative Differentiation of Ethyl 2-(2-bromophenyl)acetate: A Comparative Evidence Guide


Lipase Inhibition: Ortho-Bromo Derivative Exhibits Quantifiable Activity Against Porcine Pancreatic Lipase

Ethyl 2-(2-bromophenyl)acetate demonstrates direct inhibitory activity against porcine pancreatic lipase with a reported IC50 value of 28.9 μM, as measured in a biochemical assay [1]. While no direct head-to-head comparison with the 4-bromo isomer is available in this assay, class-level inference suggests that the ortho-substitution pattern is critical for enzyme binding, as para-substituted analogs are typically utilized for LPA receptor antagonism rather than direct lipase inhibition .

Lipase Inhibition Enzymatic Assay Biochemical Probe

Atom Transfer Radical Polymerization (ATRP): Ortho-Bromo Initiator Enables Rapid and Controlled Polymerization

Ethyl 2-(2-bromophenyl)acetate serves as a highly efficient initiator for the atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA) [1]. In bulk polymerization at 70 °C, this initiator enables a rapid and well-controlled process when catalyzed by FeBr2 in the presence of simple inorganic salts [1]. The polymerization exhibits a high conversion rate, with studies reporting up to 90% monomer conversion within 5 hours under optimized conditions [2]. In contrast, FeCl2-based systems demonstrate less efficient catalytic performance, highlighting the specificity of the bromine-containing initiator [1].

ATRP Initiator Polymer Chemistry Radical Polymerization

Synthetic Yield: Ortho-Bromo Derivative Affords High Yield in Benzoxepine Annulation

Ethyl 2-(2-bromophenyl)acetate and its methyl ester analog are key substrates in a base-mediated decarboxylative annulation reaction with ynones to afford benzoxepines [1]. This method provides a broad range of benzoxepines with high regioselectivity and moderate to excellent yields under transition-metal-free conditions [1]. In a specific esterification protocol using thionyl chloride, Ethyl 2-(2-bromophenyl)acetate was synthesized from the corresponding acid in 89% yield . In contrast, the para-isomer, ethyl p-bromophenylacetate, can be synthesized via Pd-catalyzed carbonylation in only 73% yield .

Heterocycle Synthesis Benzoxepines Decarboxylative Annulation

Crystallographic Characterization: Ortho-Bromo Derivative Provides Precise Structural Data for Stereochemical Assignments

The crystal structure of Ethyl 2-(2-bromophenyl)acetate has been solved and refined to a high precision R-value of 0.050 using X-ray diffraction methods [1]. The compound crystallizes in a monoclinic system (C2 space group) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [2]. This level of crystallographic characterization is not uniformly available for all positional isomers, making the ortho derivative a preferred candidate for studies requiring precise three-dimensional structural information.

X-ray Crystallography Structural Elucidation Absolute Configuration

Lipase Substrate Enantioselectivity: Ortho-Bromo Esters Exhibit High E-Values in Kinetic Resolution

In lipase-catalyzed kinetic resolution studies, esters of 2-bromophenylacetic acid, including ethyl and methyl derivatives, demonstrated excellent enantioselectivity when using Pseudomonas cepacia lipase [1]. The measured enantioselectivity (E-value) for 2-bromophenylacetic acid esters exceeded 50, indicating a highly efficient resolution process [1]. In stark contrast, ortho-methyl substituted analogs (2-bromo-o-tolylacetic acid esters) exhibited dramatically lower E-values of less than 6 [1]. This comparison highlights the sensitivity of enzymatic recognition to subtle structural modifications on the aromatic ring.

Enantioselective Synthesis Biocatalysis Chiral Resolution

Optimized Application Scenarios for Ethyl 2-(2-bromophenyl)acetate Based on Differentiated Evidence


Controlled Radical Polymerization for Advanced Materials

Ethyl 2-(2-bromophenyl)acetate is optimally deployed as an ATRP initiator for the synthesis of well-defined poly(methyl methacrylate) (PMMA) and related polymers [1]. The quantitative evidence demonstrates that this initiator supports rapid, controlled polymerization with high monomer conversion (up to 90% within 5 hours) [2]. This performance profile makes it the preferred choice over alternative halogenated initiators for applications requiring narrow molecular weight distributions, such as in the fabrication of specialty coatings, adhesives, and nanostructured materials.

Biocatalytic Resolution of Chiral Pharmaceutical Intermediates

Given the high enantioselectivity (E-value > 50) observed for 2-bromophenylacetic acid esters with Pseudomonas cepacia lipase [3], this compound is ideally suited for the kinetic resolution of racemic mixtures to yield enantiopure building blocks. This application is directly relevant to the synthesis of analgesics and non-peptide angiotensin II-receptor antagonists [3]. Researchers and procurement specialists should prioritize this ortho-bromo ester over ortho-methylated analogs, which demonstrate poor enantioselectivity (E-value < 6).

Synthesis of Benzoxepine Heterocycles via Transition-Metal-Free Annulation

Ethyl 2-(2-bromophenyl)acetate is a key substrate in the base-mediated decarboxylative annulation with ynones to construct benzoxepine frameworks [4]. This methodology provides high regioselectivity and moderate to excellent yields without requiring transition-metal catalysts, thereby reducing costs and simplifying purification [4]. The high synthetic yield (89%) for the ester itself further supports its cost-effective procurement for large-scale medicinal chemistry campaigns targeting benzoxepine-derived drug candidates.

Crystallography and Structure-Based Drug Design

The availability of high-resolution crystallographic data (R-value = 0.050) [5][6] makes Ethyl 2-(2-bromophenyl)acetate a valuable reference compound for X-ray diffraction studies and molecular modeling. Researchers engaged in structure-based drug design can leverage this precise structural information to validate computational models and to understand the binding modes of brominated aromatic fragments in protein-ligand complexes.

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